3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride is a heterocyclic compound characterized by a fused bicyclic structure. The compound has garnered interest in scientific research due to its potential therapeutic applications, particularly in oncology and neurology. Its molecular formula is with a molecular weight of 270.16 g/mol. The presence of the chlorophenyl group enhances its biological activity, making it a subject of various studies aimed at understanding its pharmacological properties .
This compound is classified under imidazo[1,2-A]pyrazines, which are known for their diverse biological activities. It is often synthesized in laboratories for research purposes and is available from chemical suppliers specializing in pharmaceutical intermediates and fine chemicals. The compound is recognized for its unique structural attributes that contribute to its reactivity and interaction with biological targets.
The synthesis of 3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride typically involves cyclization reactions starting from appropriate precursors. One effective method includes:
Industrial production may employ continuous flow reactors to optimize yield and minimize by-products, ensuring consistent quality across batches.
The molecular structure of 3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride can be represented as follows:
The compound features a bicyclic framework comprising an imidazole ring fused with a pyrazine ring, which contributes to its chemical properties and biological interactions .
3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride undergoes several chemical reactions that are significant in medicinal chemistry:
These reactions are crucial for developing derivatives with improved efficacy or reduced side effects in therapeutic applications.
The mechanism of action of 3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride primarily involves interaction with specific biological targets:
Pharmacokinetic studies indicate that the compound remains stable at room temperature but should be stored away from light to maintain its integrity .
These properties are essential for determining the appropriate handling and storage conditions during research and application phases .
3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride has several promising applications in scientific research:
The synthesis of 3-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine HCl (CAS: 1923068-84-1, MF: C₁₂H₁₃Cl₂N₃) relies on sequential cyclization and condensation reactions. The core strategy involves constructing the bicyclic tetrahydroimidazopyrazine scaffold prior to introducing the 4-chlorophenyl substituent. Two principal methodologies dominate:
A critical intermediate is 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (SMILES: C1Cn2ccnc2CN1), which undergoes electrophilic aromatic substitution or metal-catalyzed cross-coupling to attach the chlorophenyl group. Final hydrochloride salt formation is achieved through treatment with HCl in polar aprotic solvents [1] [3] [8].
Table 1: Key Intermediates in Synthetic Pathways
Intermediate | Role in Synthesis | Structural Feature |
---|---|---|
2-Amino-1-(4-chlorophenyl)ethanone | Staedel–Rugheimer precursor | Haloketone with aryl group |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | Core bicyclic scaffold | Unsubstituted heterocycle |
3-Iodo-tetrahydroimidazopyrazine | Cross-coupling intermediate | Halogen-activated C3 position |
Reaction efficiency hinges on precise optimization of parameters:
Table 2: Solvent Effects on Heterocycle Functionalization
Solvent | log P | Yield (%) | Primary Side Product |
---|---|---|---|
Dimethylformamide (DMF) | -1.0 | 78 | Dimethylamine adducts |
Acetonitrile | -0.33 | 68 | Nitrile hydrolysis products |
tert-Amyl alcohol | 1.04 | 92 | None significant |
Dichloromethane | 1.19 | 56 | Chloromethyl derivatives |
Acid-base equilibria govern key mechanistic stages:
Epimerization at chiral centers is minimized below pH 9.0, as validated in related tetrahydroquinazoline syntheses where strong bases (pH >10) caused racemization [6].
Table 3: pH-Dependent Reaction Outcomes
Reaction Stage | Optimal pH/Condition | Critical Effect |
---|---|---|
Cyclodehydration | pH 2–4 (acidic) | Accelerates ring closure; minimizes polymerization |
Suzuki Coupling | pH 8–9 (basic) | Activates boronic acid; stabilizes Pd catalyst |
Salt Formation | pH <4 (strong acid) | Ensures quantitative protonation |
Continuous flow technology addresses limitations of batch synthesis:
Table 4: Continuous Flow System Parameters
Parameter | Optimal Range | Industrial Benefit |
---|---|---|
Temperature | 45–60°C | Reduced energy consumption vs. batch |
Residence Time | 15–25 minutes | Higher space-time yield |
Enzyme Loading | 10–15% w/w | Recyclable for >10 cycles |
Solvent Flow Rate | 0.5–2.0 mL/min | Enables inline extraction/purification |
Current implementations utilize modular flow reactors integrating:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2